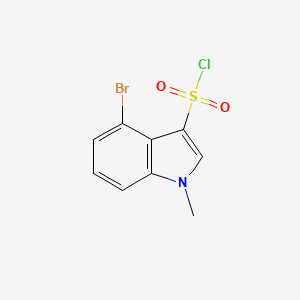
4-bromo-1-methyl-1H-indole-3-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-methyl-1H-indole-3-sulfonyl chloride is a chemical compound with the molecular formula C9H7BrClNO2S and a molecular weight of 308.58 g/mol . This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 4-bromo-1-methyl-1H-indole-3-sulfonyl chloride typically involves the sulfonylation of 4-bromo-1-methyl-1H-indole. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the chlorosulfonic acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
4-bromo-1-methyl-1H-indole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents and conditions used in these reactions include bases like triethylamine, catalysts like palladium, and solvents like dichloromethane or tetrahydrofuran . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-bromo-1-methyl-1H-indole-3-sulfonyl chloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-bromo-1-methyl-1H-indole-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity . The indole ring can also interact with various receptors and enzymes, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
4-bromo-1-methyl-1H-indole-3-sulfonyl chloride can be compared with other similar compounds, such as:
4-bromo-1H-indole-3-sulfonyl chloride: Lacks the methyl group at the 1-position, which may affect its reactivity and biological activity.
1-methyl-1H-indole-3-sulfonyl chloride: Lacks the bromine atom at the 4-position, which may influence its chemical properties and applications.
4-chloro-1-methyl-1H-indole-3-sulfonyl chloride: Has a chlorine atom instead of a bromine atom at the 4-position, which can alter its reactivity and biological effects.
Propriétés
Formule moléculaire |
C9H7BrClNO2S |
|---|---|
Poids moléculaire |
308.58 g/mol |
Nom IUPAC |
4-bromo-1-methylindole-3-sulfonyl chloride |
InChI |
InChI=1S/C9H7BrClNO2S/c1-12-5-8(15(11,13)14)9-6(10)3-2-4-7(9)12/h2-5H,1H3 |
Clé InChI |
VESILZMZIMGDFX-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C1C=CC=C2Br)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















